Lansoprazole Sulfone
Overview
Description
Lansoprazole Sulfone is a metabolite of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production. This compound is formed through the oxidation of Lansoprazole and is known for its role in the metabolic pathway of Lansoprazole. It is primarily studied for its pharmacokinetic properties and its role in drug metabolism.
Mechanism of Action
Target of Action
Lansoprazole Sulfone, like its parent compound Lansoprazole, primarily targets the H+, K±ATPase enzyme , also known as the proton pump . This enzyme is located on the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), this compound is a prodrug that requires protonation via an acidic environment to become activated . Once activated, it binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This action results in a long-term suppression of acid secretion, despite the much shorter plasma elimination half-life of the parent compound .
Biochemical Pathways
Lansoprazole is metabolized in the liver, with the formation of hydroxy lansoprazole catalyzed by CYP2C19 and the formation of this compound catalyzed by CYP3A4 . These metabolic pathways play a significant role in the drug’s pharmacokinetics and pharmacodynamics.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by several factors. After absorption into the systemic circulation, the prodrug diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . The elimination half-life is less than 1 hour in infants and children . Lansoprazole is a racemate, and the intrinsic clearance of formation of both hydroxy lansoprazole and this compound from S-lansoprazole is higher than those from R-lansoprazole .
Result of Action
The primary result of this compound’s action is the suppression of gastric acid secretion. This makes it effective in promoting the healing of gastric and duodenal ulcers, and in treating gastroesophageal reflux disease, including erosive esophagitis . It has also been found to be safe and effective in infants and children .
Action Environment
The action of this compound is influenced by the environment within the stomach. The drug requires an acidic environment for activation . Additionally, the drug’s efficacy can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which plays a significant role in the drug’s metabolism .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Lansoprazole Sulfone is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . It plays a pivotal role in the metabolism of most clinically used drugs and affects effective drug concentrations in plasma .
Cellular Effects
It is known that Lansoprazole, from which this compound is derived, has a significant impact on gastric parietal cells by inhibiting gastric acid secretion .
Molecular Mechanism
The molecular mechanism of this compound is closely related to its parent compound, Lansoprazole. Lansoprazole inactivates the hydrogen/potassium-stimulated ATPase pumps in parietal cells, thus inhibiting gastric acid secretion
Temporal Effects in Laboratory Settings
A study has developed a simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection for the determination of Lansoprazole, this compound, and 5-hydroxylansorpazole in human serum .
Metabolic Pathways
This compound is involved in the metabolic pathways mediated through cytochrome P450 (CYP) isoform CYP3A4 . This enzyme plays a crucial role in the metabolism of most clinically used drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole Sulfone typically involves the oxidation of Lansoprazole. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in the presence of a base such as sodium hydroxide. The general reaction pathway is as follows:
- Lansoprazole is dissolved in a suitable solvent.
- Hydrogen peroxide is added to the solution.
- The reaction mixture is stirred at room temperature until the oxidation is complete.
- The product is then isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale oxidation of Lansoprazole using hydrogen peroxide.
- Continuous monitoring of the reaction to ensure complete conversion.
- Isolation and purification of the product using industrial-scale chromatography or crystallization techniques.
- Quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Lansoprazole Sulfone undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation from Lansoprazole.
Reduction: Can be reduced back to Lansoprazole under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: this compound.
Reduction: Lansoprazole.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Lansoprazole Sulfone has several scientific research applications:
Pharmacokinetics: Studied for its role in the metabolism of Lansoprazole and its pharmacokinetic properties.
Drug Metabolism: Used as a marker to study the metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.
Biological Studies: Investigated for its effects on gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders.
Industrial Applications: Used in the development and quality control of pharmaceutical formulations containing Lansoprazole .
Comparison with Similar Compounds
- Omeprazole Sulfone
- Pantoprazole Sulfone
- Rabeprazole Sulfone
- Esomeprazole Sulfone
- Dexlansoprazole Sulfone
Properties
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJMCGRSSSSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157268 | |
Record name | Lansoprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-99-3 | |
Record name | Lansoprazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lansoprazole sulfone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17144 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lansoprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANSOPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is lansoprazole sulfone formed in the body?
A1: this compound is primarily formed through the metabolism of lansoprazole by the cytochrome P450 enzyme CYP3A4. [, , , ]. This metabolic pathway involves the addition of an oxygen atom to the sulfur atom in the lansoprazole molecule, resulting in the formation of this compound.
Q2: Does the CYP2C19 enzyme play a role in the formation of this compound?
A2: While CYP2C19 is involved in the metabolism of lansoprazole, primarily forming 5-hydroxylansoprazole, research suggests that the formation of this compound occurs independently of CYP2C19 activity []. Studies using human liver microsomes showed a strong correlation between this compound formation and CYP3A4 activity, even in the presence of CYP2C19 inhibitors [].
Q3: Do genetic variations in CYP2C19 affect this compound levels?
A3: Research suggests that CYP2C19 genotype significantly influences the pharmacokinetics of lansoprazole and its sulfone metabolite [, , , ]. Individuals categorized as homozygous extensive metabolizers (hmEMs) for CYP2C19 exhibit lower plasma concentrations of lansoprazole and this compound compared to those with heterozygous EM (htEM) or poor metabolizer (PM) genotypes [, ]. This difference highlights the role of CYP2C19 in the overall clearance of lansoprazole, influencing the amount available for conversion to this compound by CYP3A4.
Q4: Can this compound itself be further metabolized?
A4: While the research provided does not explicitly detail further metabolism of this compound, it is generally understood that sulfone groups are relatively stable metabolic products. Further investigation might be needed to definitively confirm the metabolic fate of this compound.
Q5: How do drugs like clarithromycin and fluvoxamine affect lansoprazole and its sulfone levels?
A5: Clarithromycin, a macrolide antibiotic, has been shown to inhibit CYP3A4 activity in dogs, leading to increased lansoprazole levels and decreased this compound levels []. Similarly, fluvoxamine, a CYP2C19 inhibitor, significantly increases lansoprazole exposure in individuals with functional CYP2C19 (homozygous and heterozygous EMs), further impacting the formation of this compound [].
Q6: How are lansoprazole and its metabolites, including this compound, measured in biological samples?
A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique used to quantify lansoprazole, this compound, and 5-hydroxylansoprazole in plasma samples [, , , , , , ]. This method offers high sensitivity and selectivity, enabling researchers to accurately measure the concentrations of these compounds in various biological matrices.
Q7: What is the molecular structure of this compound?
A7: While the provided abstracts don't explicitly provide the molecular formula or spectroscopic data for this compound, they do reference its structural relationship to lansoprazole [, , ]. One study describes the synthesis and characterization of this compound, confirming its structure []. Researchers interested in detailed structural information on this compound can refer to these publications for further insights.
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